Inosine
Overview
Description
Inosine is a purine nucleoside that has hypoxanthine linked by the N9 nitrogen to the C1 carbon of ribose . It is an intermediate in the degradation of purines and purine nucleosides to uric acid and in pathways of purine salvage . It also occurs in the anticodon of certain transfer RNA molecules . Inosine is commonly found in tRNAs and is essential for proper translation of the genetic code in wobble base pairs .
Synthesis Analysis
Inosine is formed when hypoxanthine is attached to a ribose ring (also known as a ribofuranose) via a β-N9-glycosidic bond . It is a degradation product of adenosine . Inosine is also produced by several species found in the gut microbiome and modulates host immune and inflammatory functions .
Molecular Structure Analysis
The molecular formula of Inosine is C10H12N4O5 . The molecule consists of hypoxanthine connected to a ribofuranose ring via a glycosidic bond . The average mass is 268.226 Da and the monoisotopic mass is 268.080780 Da .
Chemical Reactions Analysis
Inosine is a key player in several chemical reactions. For instance, it is involved in the RNA editing of adenosines to inosines, which contributes to a wide range of biological processes by regulating gene expression post-transcriptionally . Inosine is also an intermediate in a chain of purine nucleotide reactions required for muscle movements .
Physical And Chemical Properties Analysis
Inosine has a molar mass of 268.229 g·mol−1 . The molecule consists of hypoxanthine connected to a ribofuranose ring via a glycosidic bond . It is a degradation product of adenosine .
Scientific Research Applications
Aquaculture Nutrition and Health : Inosine and inosine monophosphate (IMP) have been studied for their effects on the growth, immune response, stress resistance, and gut morphology of aquatic species like juvenile red sea bream. They are seen as potential functional nutrients, enhancing growth performance, immune responses, and stress resistance, as well as improving intestinal health conditions in marine fish (Hossain et al., 2016).
Neuroprotection and Spinal Cord Injury : Inosine has demonstrated potential protective effects on spinal cord secondary degeneration in rat models. It was found to reduce the volume of spinal cord degenerative areas and the number of apoptotic cells following injury (Liu et al., 2006).
Diabetes Management : Inosine shows promise in influencing anti-inflammatory effects and affecting the development of type 1 diabetes in murine models. It was found to reduce the incidence of diabetes, decrease pancreatic leukocyte infiltration, and modulate oxidative stress and cytokine profiles (Mabley et al., 2003).
Genetic Research and RNA Editing : Inosine plays a crucial role in modulating gene expression at the post-transcriptional level. It is a significant RNA modification in the human transcriptome, involved in A-to-I editing in double-stranded regions of RNA (Sakurai et al., 2014).
Anti-inflammatory Effects : In human monocytes, neutrophils, and epithelial cells, inosine has shown immunomodulatory and anti-inflammatory effects. It suppresses activation and production of pro-inflammatory mediators (Marton et al., 2001).
Immunotherapy Enhancement : Inosine, as a microbiome-derived metabolite, can enhance the efficacy of checkpoint blockade immunotherapy. It activates antitumor T cells and modulates the immune response in cancer treatment (Mager et al., 2020).
Sepsis Treatment : Inosine has shown efficacy in reducing systemic inflammation and improving survival in septic shock models. It influences various biomarkers and biochemical pathways, reducing organ damage and improving vascular reactivity (Liaudet et al., 2001).
Neurological Disorders : Research has indicated that inosine may have benefits in treating multiple sclerosis. It was observed to correlate with decreased neurologic disability and a reduction in active lesions on MRI (Markowitz et al., 2009).
Plant Growth Promotion : Inosine has been found to improve the growth of various plants, particularly enhancing root growth. This effect was observed in plants like rice, tomato, and sunflower (Tokuhisa et al., 2010).
Liver Protection : Inosine has hepatoprotective properties, reducing inflammation and liver damage in models of acute liver injury. It modulates the TLR4/NF-κB signaling pathway and alters the intestinal microbiota structure (Guo et al., 2021).
Memory and Cognitive Function : Studies have shown that inosine can protect against memory impairment and decrease oxidative stress and neuroinflammation, particularly in aged animal models. It potentially improves neuronal survival and has antioxidant effects (Ruhal & Dhingra, 2018).
Safety And Hazards
Future Directions
Inosine is emerging as a highly versatile bioactive compound and second messenger of signal transduction in cells with diverse functional abilities in different pathological states . A more thorough understanding of the mechanistic roles of inosine and how it regulates disease pathologies will pave the way for future development of therapeutic and preventive modalities for various human diseases .
properties
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQMRVRMYYASKQ-KQYNXXCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045993 | |
Record name | Inosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS], Solid | |
Record name | Inosine | |
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Record name | Inosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000195 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
>40.2 [ug/mL] (The mean of the results at pH 7.4), 15.8 mg/mL | |
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Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Inosine | |
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URL | https://www.drugbank.ca/drugs/DB04335 | |
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Record name | Inosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000195 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Mechanism of Action |
Inosine has been found to have potent axon-promoting effects in vivo following unilateral transection of the corticospinal tract of rats. The mechanism of this action is unclear. Possibilities include serving as an agonist of a nerve growth factor-activated protein kinase (N-Kinase), conversion to cyclic nucleotides that enable advancing nerve endings to overcome the inhibitory effects of myelin, stimulation of differentiation in rat sympathetic neurons, augmentation of nerve growth factor-induced neuritogenesis and promotion of the survival of astrocytes, among others. The mechanism of inosine's possible cardioprotective effect is similarly unclear. Inosine has been reported to have a positive inotropic effect and also to have mild coronary vasodilation activity. Exogenous inosine may contribute to the high-energy phosphate pool of cardiac muscle cells and favorably affect bioenergetics generally. Inosine has also been reported to enhance the myocardial uptake of carbohydrates relative to free fatty acids as well as glycolysis. In cell culture studies, inosine has been found to inhibit the production, in immunostimulated macrophages and spleen cells, of the proinflammatory cytokines, tumor necrosis factor (TNF)-alpha, interleukin (IL)-1, interleukin (IL)-12, macrophage-inflammatory protein-1 alpha and interferon (IFN)-gamma. It also suppressed proinflammatory cytokine production and mortality in a mouse endotoxemic model. These actions might account for the possible immunomodulatory, anti-inflammatory and anti-ischemic actions of inosine. | |
Record name | Inosine | |
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URL | https://www.drugbank.ca/drugs/DB04335 | |
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Product Name |
Inosine | |
CAS RN |
58-63-9 | |
Record name | Inosine | |
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Record name | Inosine [INN:JAN] | |
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Record name | Inosine | |
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Record name | Inosine | |
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Record name | Inosine | |
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Record name | Inosine | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.355 | |
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Record name | INOSINE | |
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Record name | Inosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000195 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
218 °C | |
Record name | Inosine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04335 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Inosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000195 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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